molecular formula C9H9BrFNO B8126740 2-(3-Bromo-5-fluorophenyl)-N-methylacetamide

2-(3-Bromo-5-fluorophenyl)-N-methylacetamide

Cat. No.: B8126740
M. Wt: 246.08 g/mol
InChI Key: UIGMQMZHAYQRBT-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-fluorophenyl)-N-methylacetamide is a chemical compound characterized by its bromo and fluoro-substituted phenyl ring attached to an acetamide group with a methyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Bromination and Fluorination: Starting with a phenyl ring, bromination followed by fluorination can introduce the desired substituents.

  • Acetylation: The bromo-fluoro phenyl compound can then undergo acetylation to form the acetamide group.

  • Methylation: Finally, methylation introduces the methyl group to complete the synthesis.

Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process involving:

  • Large-scale bromination and fluorination reactions: using appropriate reagents and catalysts.

  • Automated acetylation and methylation processes: to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromo-5-fluorophenyl)-N-methylacetamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the phenyl ring to produce corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can reduce the acetamide group to an amine.

  • Substitution: Substitution reactions can replace the bromo or fluoro groups with other substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophilic substitution reactions typically use strong nucleophiles such as sodium hydroxide (NaOH) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: 2-(3-Bromo-5-fluorophenyl)acetic acid or 2-(3-Bromo-5-fluorophenyl)acetone.

  • Reduction: 2-(3-Bromo-5-fluorophenyl)-N-methylamine.

  • Substitution: Various substituted phenyl compounds depending on the nucleophile used.

Scientific Research Applications

2-(3-Bromo-5-fluorophenyl)-N-methylacetamide has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways, which may include:

  • Enzyme Inhibition: Acting as an inhibitor for certain enzymes involved in disease processes.

  • Receptor Binding: Binding to specific receptors to modulate biological responses.

  • Signal Transduction: Influencing signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

2-(3-Bromo-5-fluorophenyl)-N-methylacetamide is compared with similar compounds such as:

  • 2-(3-Chloro-5-fluorophenyl)-N-methylacetamide: Similar structure but with a chlorine substituent instead of bromine.

  • 2-(3-Bromo-4-fluorophenyl)-N-methylacetamide: Similar structure but with a different position of the fluoro substituent.

  • 2-(3-Bromo-5-methylphenyl)-N-methylacetamide: Similar structure but with a methyl group instead of a fluoro group.

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

2-(3-bromo-5-fluorophenyl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO/c1-12-9(13)4-6-2-7(10)5-8(11)3-6/h2-3,5H,4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGMQMZHAYQRBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC(=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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